molecular formula C9H13N3O2 B13868781 3-Amino-6-butylpyrazine-2-carboxylic acid

3-Amino-6-butylpyrazine-2-carboxylic acid

Cat. No.: B13868781
M. Wt: 195.22 g/mol
InChI Key: ONDSIAPPMNMYFY-UHFFFAOYSA-N
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Description

3-Amino-6-butylpyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and flavoring agents. The presence of an amino group at the 3-position and a butyl group at the 6-position of the pyrazine ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-butylpyrazine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-2-pyrazinecarboxylic acid with butyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-butylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-butylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of 3-amino-6-butylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the butyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    3-Aminopyrazine-2-carboxylic acid: Lacks the butyl group, leading to different biological activities.

    6-Butylpyrazine-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.

    3-Amino-6-chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a butyl group, resulting in different chemical properties.

Uniqueness: The presence of both the amino and butyl groups in 3-amino-6-butylpyrazine-2-carboxylic acid makes it unique, offering a combination of reactivity and lipophilicity that can be advantageous in various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-amino-6-butylpyrazine-2-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-2-3-4-6-5-11-8(10)7(12-6)9(13)14/h5H,2-4H2,1H3,(H2,10,11)(H,13,14)

InChI Key

ONDSIAPPMNMYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C(=N1)C(=O)O)N

Origin of Product

United States

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